molecular formula C10H19BrO B13592492 2-(3-Bromo-2,2-dimethylpropyl)oxane

2-(3-Bromo-2,2-dimethylpropyl)oxane

Cat. No.: B13592492
M. Wt: 235.16 g/mol
InChI Key: HDAUECOCEBREAC-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)oxane is an organic compound with the molecular formula C10H19BrO It is a brominated oxane derivative, characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)oxane typically involves the bromination of 2,2-dimethyl-1-propanol followed by cyclization to form the oxane ring. One common method includes the following steps:

    Bromination: 2,2-dimethyl-1-propanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 3-bromo-2,2-dimethylpropanol.

    Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide (NaOH), to form the oxane ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form different derivatives.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, in the presence of a strong base like potassium hydroxide (KOH).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Concentrated solutions of sodium or potassium hydroxide in ethanol, heated under reflux.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of hydroxylated derivatives.

    Elimination: Formation of alkenes such as propene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)oxane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

2-(3-Bromo-2,2-dimethylpropyl)oxane can be compared with other brominated oxane derivatives and similar compounds:

    2-Bromo-2-methylpropane: A simpler brominated compound with similar reactivity.

    2-(3-Chloro-2,2-dimethylpropyl)oxane: A chlorinated analog with different reactivity and properties.

    2-(3-Iodo-2,2-dimethylpropyl)oxane: An iodinated analog with distinct chemical behavior.

The uniqueness of this compound lies in its specific bromine substitution and the resulting chemical properties, which make it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)oxane

InChI

InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-5-3-4-6-12-9/h9H,3-8H2,1-2H3

InChI Key

HDAUECOCEBREAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCCO1)CBr

Origin of Product

United States

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